Cas no 933713-01-0 (2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine)

2-Methyl-2-(3-methylpiperidin-1-yl)propan-1-amine is a tertiary amine compound featuring a piperidine moiety, which contributes to its potential as a versatile intermediate in organic synthesis. Its structural characteristics, including the branched alkyl chain and heterocyclic ring, may enhance steric and electronic properties, making it suitable for applications in pharmaceutical and agrochemical research. The presence of both amine and piperidine functional groups suggests utility in the development of bioactive molecules, particularly those targeting neurological or receptor-based pathways. Its stability under standard conditions and compatibility with common reaction conditions further support its use in multi-step synthetic processes.
2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine structure
933713-01-0 structure
Product name:2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine
CAS No:933713-01-0
MF:C10H22N2
MW:170.295082569122
CID:4666047

2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine
    • Inchi: 1S/C10H22N2/c1-9-5-4-6-12(7-9)10(2,3)8-11/h9H,4-8,11H2,1-3H3
    • InChI Key: KOVSIJWAXFLXHK-UHFFFAOYSA-N
    • SMILES: C(N)C(C)(N1CCCC(C)C1)C

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 220.6±8.0 °C at 760 mmHg
  • Flash Point: 85.6±13.6 °C
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine Security Information

2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M356448-25mg
2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine
933713-01-0
25mg
$ 50.00 2022-06-03
Chemenu
CM391101-5g
2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine
933713-01-0 95%+
5g
$424 2022-08-31
TRC
M356448-250mg
2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine
933713-01-0
250mg
$ 320.00 2022-06-03
Enamine
EN300-53652-2.5g
2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine
933713-01-0 95.0%
2.5g
$440.0 2025-02-20
Enamine
EN300-53652-0.5g
2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine
933713-01-0 95.0%
0.5g
$175.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN9262-10G
2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine
933713-01-0 95%
10g
¥ 4,210.00 2023-04-12
1PlusChem
1P019XGM-50mg
2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine
933713-01-0 95%
50mg
$93.00 2025-03-18
Aaron
AR019XOY-2.5g
2-Methyl-2-(3-methylpiperidin-1-yl)propan-1-amine
933713-01-0 95%
2.5g
$630.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1558525-5g
2-Methyl-2-(3-methylpiperidin-1-yl)propan-1-amine
933713-01-0 98%
5g
¥6622.00 2024-04-24
1PlusChem
1P019XGM-100mg
2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine
933713-01-0 95%
100mg
$122.00 2025-03-18

Additional information on 2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine

Introduction to 2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine (CAS No. 933713-01-0)

2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine, a compound with the chemical identifier CAS No. 933713-01-0, has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to a class of molecules that incorporate a piperidine ring, which is a common motif in many bioactive molecules. The presence of both methyl groups and a secondary amine functionality makes this compound of particular interest for further investigation.

The molecular structure of 2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine consists of a propyl chain substituted with a secondary amine at the second carbon, which is further linked to a piperidine ring at the third carbon of the propyl chain. This specific arrangement suggests potential interactions with biological targets, making it a promising candidate for drug discovery efforts. The compound's solubility, stability, and metabolic profile are critical factors that need to be evaluated to determine its feasibility as a lead compound in medicinal chemistry.

In recent years, there has been growing interest in the development of novel therapeutic agents that target neurological disorders. Piperidine derivatives have shown promise in this area due to their ability to interact with various neurotransmitter receptors and enzymes. The compound 2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine may exhibit properties that make it suitable for the treatment of conditions such as depression, anxiety, and neurodegenerative diseases. Preliminary studies have suggested that compounds with similar structures may modulate the activity of serotonin and dopamine receptors, which are key targets in the management of these conditions.

The synthesis of 2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine presents an interesting challenge for organic chemists. The introduction of multiple functional groups while maintaining regioselectivity requires careful planning and execution. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been employed to achieve high yields and enantiopurity. These methods are essential for producing sufficient quantities of the compound for preclinical testing and eventual clinical trials.

The pharmacokinetic properties of 2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine are another critical aspect that needs to be thoroughly characterized. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a crucial role in determining the compound's efficacy and safety profile. In vitro and in vivo studies are conducted to assess these parameters, providing valuable insights into how the compound behaves within biological systems. These studies help in identifying potential liabilities early in the development process, thereby reducing the risk of failure in later stages.

One of the most exciting areas of research involving 2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine is its potential as an intermediate in the synthesis of more complex molecules. By serving as a building block, this compound can be incorporated into larger scaffolds that exhibit enhanced biological activity. The flexibility offered by its structure allows for modifications at multiple positions, enabling chemists to explore a wide range of chemical space. This adaptability makes it an invaluable tool in the quest for novel therapeutics.

The computational modeling of 2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine has also advanced significantly, providing researchers with powerful tools to predict its interactions with biological targets. Techniques such as molecular dynamics simulations and quantum mechanical calculations help in understanding how the compound binds to receptors and enzymes at an atomic level. These insights are crucial for designing derivatives with improved potency and selectivity. The integration of computational methods with experimental approaches has accelerated the drug discovery process considerably.

In conclusion, 2-methyl-2-(3-methylpiperidin-1-ylopropanamino) represents a promising entity in pharmaceutical research due to its unique structural features and potential biological activities. Its investigation across various domains including synthesis, pharmacokinetics, and computational modeling highlights its significance as a candidate for further development. As research continues to uncover new applications for this compound, it is likely to play an important role in addressing some of the most pressing challenges in medicine today.

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(CAS:933713-01-0)2-methyl-2-(3-methylpiperidin-1-yl)propan-1-amine
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Purity:99%
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Price ($):160.0